![molecular formula C16H13Br2ClO2 B11993397 4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is a complex organic compound with the molecular formula C16H13Br2ClO2 and a molecular weight of 432.542 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It participates in coupling reactions like Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
作用機序
The mechanism of action of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include signal transduction pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
- 2-bromo-1-(2-chloroethoxy)-4-methoxybenzene
- 1-bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
- 4-bromo-2-tert-butyl-1-methoxybenzene
Uniqueness
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H13Br2ClO2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chloroethenyl]-1-methoxybenzene |
InChI |
InChI=1S/C16H13Br2ClO2/c1-20-15-5-3-10(7-13(15)17)12(9-19)11-4-6-16(21-2)14(18)8-11/h3-9H,1-2H3 |
InChIキー |
QKPDIKZRVRZZKH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=CCl)C2=CC(=C(C=C2)OC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


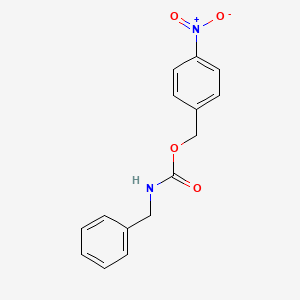
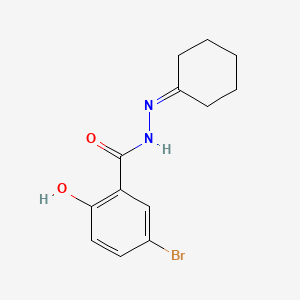
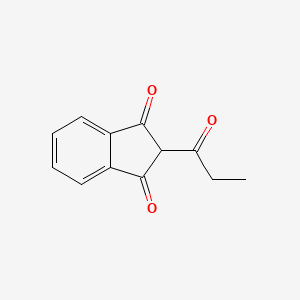
![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993340.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11993350.png)
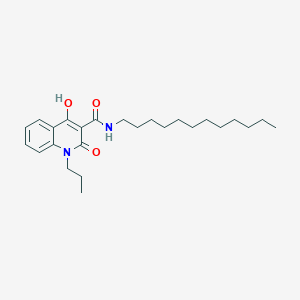

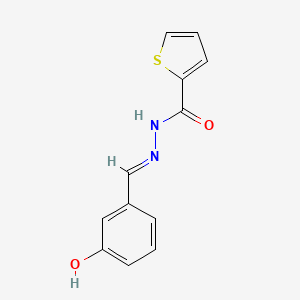

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
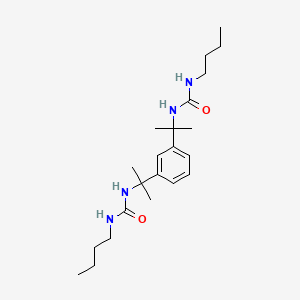
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
